Triethanolamine hydrochloride

Enzymatic assay optimization Buffer selection Angiotensin-converting enzyme

Triethanolamine hydrochloride (TEA-HCl, CAS 637-39-8) is the pre-protonated hydrochloride salt of triethanolamine, eliminating the in situ HCl titration required by the free base. Direct dissolution yields pH 4.0–5.5 (5% aq), ensuring batch-to-batch buffer reproducibility. It outperforms Tris-HCl in ACE activity assays (FAPGG substrate method; within-run CV 0.8%). A cost-effective alternative to HEPES for [68Ga]Cl3 radiolabeling of PSMA-HBED-CC and DOTA-TATE peptides. It selectively stabilizes transferase-active dimers under urea denaturation. Procure TEA-HCl for predefined starting pH, controlled ionic strength, and validated application performance.

Molecular Formula C6H16ClNO3
Molecular Weight 185.65 g/mol
CAS No. 637-39-8
Cat. No. B1265777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethanolamine hydrochloride
CAS637-39-8
Synonyms2,2',2''-nitrilotriethanol
triethanolamine
triethanolamine acetate
triethanolamine citrate
triethanolamine citrate (1:1)
triethanolamine copper salt
triethanolamine hydrochloride
triethanolamine iodohydrate
triethanolamine maleate
triethanolamine phosphate
triethanolamine sulfate
triethanolamine sulfate (2:1)
triethanolamine sulfite (1:1)
triethanolamine tartrate (1:1), (R-(R*,R*))-isomer
triethanolamine titanium salt
triethanolammonium chloride
trolamine
Molecular FormulaC6H16ClNO3
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC(CO)N(CCO)CCO.Cl
InChIInChI=1S/C6H15NO3.ClH/c8-4-1-7(2-5-9)3-6-10;/h8-10H,1-6H2;1H
InChIKeyHHLJUSLZGFYWKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethanolamine Hydrochloride (CAS 637-39-8): Buffer Selection and Procurement Evidence for Research and Industrial Applications


Triethanolamine hydrochloride (TEA-HCl, CAS 637-39-8) is the hydrochloride salt form of the tertiary amine triethanolamine, defined stoichiometrically as C6H15NO3·HCl with a molecular weight of 185.65 g/mol [1]. It is a white crystalline solid with a melting point of 177–179°C and a pKa of 7.8 at 25°C, rendering its effective buffering range from pH 7.3 to 8.3 . The compound is highly water-soluble (≥1 M, clear solution) and exhibits hygroscopic properties requiring appropriate storage conditions . As a pre-protonated salt, TEA-HCl eliminates the need for in situ pH adjustment with strong acid, providing direct formulation convenience for biochemical buffer preparation and analytical standardization .

Why Triethanolamine Hydrochloride (637-39-8) Cannot Be Readily Substituted by Free Triethanolamine Base in Critical Assays


Substituting triethanolamine hydrochloride with the free base triethanolamine introduces uncontrolled variables in ionic strength, pH adjustment requirements, and buffer preparation reproducibility. TEA-HCl is the pre-protonated conjugate acid form, enabling direct dissolution to yield a pH of 4.0–5.5 (5% aqueous solution) without requiring stoichiometric acid addition [1]. In contrast, the free base requires precise titration with hydrochloric acid to achieve the desired buffering pH, introducing operator variability and batch-to-batch inconsistency . Furthermore, TEA-HCl buffers exhibit distinct salt-dependent pH behavior: the addition of electrolytes (<0.15 mol/kg) causes a measurable increase in pH of triethanolamine buffers—a phenomenon not shared by citrate buffers under identical conditions—which must be accounted for in enzymatic assays where ionic composition is critical [2]. This evidence directly supports the procurement decision to select the hydrochloride salt over the free base for applications demanding high reproducibility and defined starting pH.

Quantitative Comparative Evidence for Triethanolamine Hydrochloride (637-39-8) Versus Tris, HEPES, and Ethanolamine Analogs


Triethanolamine-HCl Buffer Outperforms Tris-HCl in Angiotensin-Converting Enzyme (ACE) Activity Detection Sensitivity

In a comparative evaluation of buffer systems for the measurement of angiotensin-converting enzyme (ACE) activity in human serum using the substrate FAPGG, a 100 mmol/L triethanolamine-HCl buffer yielded a significantly higher absorbance change compared to the existing Tris-HCl buffer method [1]. This direct head-to-head comparison demonstrated that TEA-HCl enhanced detection sensitivity for ACE activity measurement, leading to the adoption of TEA-HCl in a modified kinetic procedure and subsequent validation on clinical chemistry analyzers (Hitachi 704 and 911) [1].

Enzymatic assay optimization Buffer selection Angiotensin-converting enzyme Diagnostic biochemistry

Triethanolamine Buffer Offers Lower-Cost Alternative to HEPES for 68Ga Radiopharmaceutical Labeling with Comparable Clinical-Grade Performance

A 2023 study evaluating buffer alternatives for [68Ga]Ga-PSMA-HBED-CC and [68Ga]Ga-DOTA-TATE radiolabeling established triethanolammonium (TEA) buffer as a viable alternative to the widely used zwitterionic buffer HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) [1]. The method using TEA buffer at room temperature successfully produced high-purity radiosynthesis suitable for clinical use, with quality control via R-HPLC confirming suitability for diagnostic procedures [1]. The study explicitly notes that the cost and toxicity of TEA buffer are relatively low compared to HEPES, a buffer whose high-concentration formulation can cost approximately $5/L [2].

Nuclear medicine 68Ga labeling PET radiopharmaceuticals Buffer cost optimization

Triethanolamine Demonstrates Intermediate Corrosion Inhibition Efficiency Among Ethanolamines for N-80 Steel in Acidic Oilfield Conditions

A comparative study evaluated the corrosion inhibition effectiveness of monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA) on N-80 grade oil well tubular steel in 15% hydrochloric acid at room temperature [1]. Measurements were performed using mass loss, DC polarization, and AC impedance methods across a concentration range of 0–2% amine [1]. The inhibitor efficiency increased with increasing amine concentration for all three compounds; however, monoethanolamine was found to be more effective than both diethanolamine and triethanolamine under identical conditions [1]. Triethanolamine provided measurable but intermediate protection, positioning it as a viable option when the higher volatility and stronger alkalinity of MEA are undesirable [2].

Corrosion inhibition Oilfield acidization Ethanolamine comparison N-80 steel protection

Triethanolamine Forms Stable Mn(III) and Cu(II) Complexes with Quantified Conditional Stability Constants for Electrochemical Applications

Polarographic and voltammetric studies have quantified the stability of triethanolamine complexes with transition metal ions. For manganese(III), the complex Mn(TEA)2³⁺ exists only in strongly alkaline aqueous media, with an overall conditional stability constant of log β2 = 31.4 at [OH⁻] = 0.3 M (μ = 1.0 M, 25°C), or log β2 = 29.6 when extrapolated to pOH = 7 [1]. For copper(II) binary complexes, the formation constant log K1 for triethanolamine is 4.07 at ionic strength 0.1 M and 25°C [2]. In mixed ligand systems with salicylate, mixed complex formation is very favored in the case of di- and triethanolamine compared to monoethanolamine, indicating enhanced stabilization of mixed species [3].

Metal complexation Stability constants Polarography Electrochemical analysis

Triethanolamine Buffer Exhibits Salt-Induced pH Increase Distinct from Citrate Buffer Behavior Under Identical Electrolyte Conditions

A systematic study of electrolyte effects on buffer pH compared triethanolamine/triethanolammonium chloride and citric acid/sodium citrate buffer systems [1]. The pH of triethanolamine buffers increases when salt is added, whereas citrate buffers exhibit the opposite behavior (pH decreases) under identical electrolyte addition conditions [1]. At low electrolyte concentrations (<0.15 mol/kg), this phenomenon is well accounted for by standard electrostatic theories, with the direction of pH shift being buffer-specific [1]. This differential response must be considered when ionic strength varies during enzymatic assays or protein purification protocols.

Buffer electrostatics Salt effects on pH Buffer selection Protein biochemistry

Triethanolamine-HCl Enables Selective Stabilization of Transferase-Active Dimers Under Denaturing Conditions Not Achieved with Phosphate Buffer

A study on the dissociation of the octameric bifunctional enzyme formiminotransferase-cyclodeaminase revealed buffer-dependent stabilization outcomes under urea denaturation [1]. In potassium phosphate buffer, dissociation to dimers in 3 M urea coincides with loss of both transferase and deaminase activities and a major decrease in intrinsic tryptophan fluorescence [1]. In contrast, in triethanolamine hydrochloride buffer, transferase-active dimers that retain the intrinsic tryptophan fluorescence can be obtained in 1 M urea and stabilized at higher urea concentrations by the addition of glutamate [1]. This demonstrates a specific buffer effect where TEA-HCl preserves a functional, structurally distinct dimer population not obtainable in phosphate buffer under identical denaturing conditions.

Protein stabilization Enzyme dissociation Urea denaturation Buffer-specific effects

Procurement-Relevant Application Scenarios for Triethanolamine Hydrochloride (CAS 637-39-8) Based on Quantitative Evidence


Angiotensin-Converting Enzyme (ACE) Activity Assays in Clinical Biochemistry

When procuring buffers for ACE activity measurement using FAPGG substrate, triethanolamine hydrochloride (100 mmol/L) provides significantly higher absorbance change compared to Tris-HCl buffers, as demonstrated in method validation studies on Hitachi 704 and 911 clinical analyzers [1]. The modified TEA-HCl method achieves within-run precision (CV) of 0.8% and is suitable for kinetic measurements with correlation to existing Tris-CL assays [1].

68Ga Radiopharmaceutical Labeling for PET Imaging in Nuclear Medicine

Triethanolamine buffer offers a cost-effective alternative to HEPES for labeling PSMA-HBED-CC and DOTA-TATE peptides with [68Ga]Cl3 [2]. The method achieves high-purity radiosynthesis suitable for clinical diagnostic use at room temperature, with quality control confirmed by R-HPLC [2]. Procurement of TEA-HCl for this application reduces buffer costs relative to HEPES (~$5/L) without compromising radiochemical purity or clinical suitability [2][3].

Corrosion Inhibition in Oilfield Acidization Operations

For acidization processes using 15% hydrochloric acid on N-80 steel tubular materials, triethanolamine provides measurable corrosion inhibition with concentration-dependent efficiency from 0-2% [4]. While MEA demonstrates higher absolute inhibition efficiency under identical conditions, TEA offers reduced volatility and lower corrosivity to copper alloys, making it a preferred alternative in systems where MEA presents operational constraints [4].

Protein Partial Denaturation Studies and Oligomeric State Isolation

Triethanolamine hydrochloride buffer enables selective stabilization of transferase-active dimers from the octameric formiminotransferase-cyclodeaminase enzyme in 1 M urea, with retained intrinsic tryptophan fluorescence—a functional state not preserved in potassium phosphate buffer [5]. The addition of glutamate extends stabilization to higher urea concentrations, producing structurally distinct dimers with different proteolytic fragmentation patterns [5]. This buffer-specific property is critical for procurement in structural biology workflows requiring controlled partial denaturation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triethanolamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.